molecular formula C16H16N4OS B4763915 2-amino-5-cyano-N-phenyl-6-(propylthio)nicotinamide

2-amino-5-cyano-N-phenyl-6-(propylthio)nicotinamide

Cat. No. B4763915
M. Wt: 312.4 g/mol
InChI Key: OVCBEXXBJSXPJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, such as "2-amino-5-cyano-N-phenyl-6-(propylthio)nicotinamide," involves aromatic nucleophilic substitution reactions. A study by Girgis et al. (2006) details the synthesis process through the bromination of nicotinic pentamides, followed by reactions with secondary amines, showcasing a method to create various nicotinamide derivatives with potential cytotoxic properties (Girgis, Hosni, & Barsoum, 2006).

Molecular Structure Analysis

Research focusing on the molecular structure of nicotinamide derivatives is scarce directly for "2-amino-5-cyano-N-phenyl-6-(propylthio)nicotinamide." However, studies on similar compounds reveal the importance of molecular geometry and electronic configuration in determining their reactivity and properties. For instance, the structure-activity relationships of N-(arylmethoxy)-2-chloronicotinamides provide insights into how molecular variations can influence herbicidal activity, which can be analogous to understanding the structure of nicotinamide derivatives (Yu et al., 2021).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, offering insights into their chemical properties. Prachayasittikul & Bauer (1985) discuss the deoxydative substitution reactions of nicotinamide N-oxides, highlighting the chemical reactivity and potential for generating diverse nicotinamide derivatives through interactions with thiol compounds (Prachayasittikul & Bauer, 1985).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Cobo et al. (2008) explore the crystal structures of nicotinamide derivatives, providing valuable data on their physical characteristics and how these influence their chemical behavior and potential applications (Cobo, Glidewell, Low, & Orozco, 2008).

Chemical Properties Analysis

The chemical properties of "2-amino-5-cyano-N-phenyl-6-(propylthio)nicotinamide" and related compounds include their reactivity, stability, and interaction with other molecules. Studies on similar nicotinamide derivatives reveal insights into their reactivity patterns, such as the formation of dihydro-3-pyridinecarboxamides and their potential antitumor properties, which can provide a basis for understanding the chemical properties of the compound (Girgis, Hosni, & Barsoum, 2006).

properties

IUPAC Name

2-amino-5-cyano-N-phenyl-6-propylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-2-8-22-16-11(10-17)9-13(14(18)20-16)15(21)19-12-6-4-3-5-7-12/h3-7,9H,2,8H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCBEXXBJSXPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C=C1C#N)C(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-cyano-N-phenyl-6-(propylthio)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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